

Physical properties of 5-(Bromomethyl)benzofuran (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-(Bromomethyl)benzofuran*

Cat. No.: B1603608

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characterization of **5-(Bromomethyl)benzofuran**

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-(Bromomethyl)benzofuran in Synthesis

The benzofuran scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.^{[1][2]} Within this class, **5-(Bromomethyl)benzofuran** serves as a critical intermediate in medicinal chemistry and materials science. Its utility stems from the benzofuran core, which provides a rigid and planar structure for molecular recognition, combined with the highly reactive bromomethyl group. This functional group is an excellent electrophilic handle for introducing the benzofuran moiety into larger molecules through nucleophilic substitution reactions, making it invaluable for the synthesis of novel drug candidates and functional materials.

Accurate characterization of the physical properties of such a key building block is paramount. Properties like melting and boiling points are not merely data points; they are fundamental indicators of purity and identity that directly influence reaction setup, purification strategies, and quality control in a regulated drug development environment.^[3] This guide provides a

comprehensive overview of the known physical properties of **5-(Bromomethyl)benzofuran** and presents detailed, field-proven protocols for their experimental determination.

Part 1: Core Physicochemical Properties

5-(Bromomethyl)benzofuran is typically encountered as a liquid at standard ambient temperature and pressure. This physical state provides an initial, qualitative indication that its melting point is below room temperature. The available data, primarily from chemical suppliers and predictive modeling, is summarized below.

Physical Property	Value	Data Type	Source
Physical State	Pale yellow to colorless oil/liquid	Experimental	[4]
Melting Point	Not Available (N/A)	-	[4]
Boiling Point	$263.5 \pm 15.0 \text{ }^{\circ}\text{C}$ (at 760 Torr)	Predicted	[4]
Molecular Formula	$\text{C}_9\text{H}_7\text{BrO}$	-	[4]
Molecular Weight	211.06 g/mol	-	[4]
Density	$1.553 \pm 0.06 \text{ g/cm}^3$ (at 20 °C)	Predicted	[4]

- Expert Insight on Data: The boiling point is a predicted value. While computational models are increasingly accurate, experimental verification is essential for rigorous scientific work. The high predicted boiling point suggests that distillation under reduced pressure (vacuum distillation) would be the preferred method for purification to prevent thermal decomposition, a common risk for complex organic molecules.

Part 2: Experimental Determination of Physical Properties

The following protocols are designed to be self-validating systems, providing accurate and reproducible data. The causality behind critical steps is explained to empower the researcher

with a deeper understanding of the methodology.

Melting Point Determination

While **5-(Bromomethyl)benzofuran** is a liquid at room temperature, the determination of a melting point is a fundamental technique for any solid derivative or analog synthesized from it. The principle rests on the fact that pure crystalline solids exhibit a sharp, characteristic melting point range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.^[3]

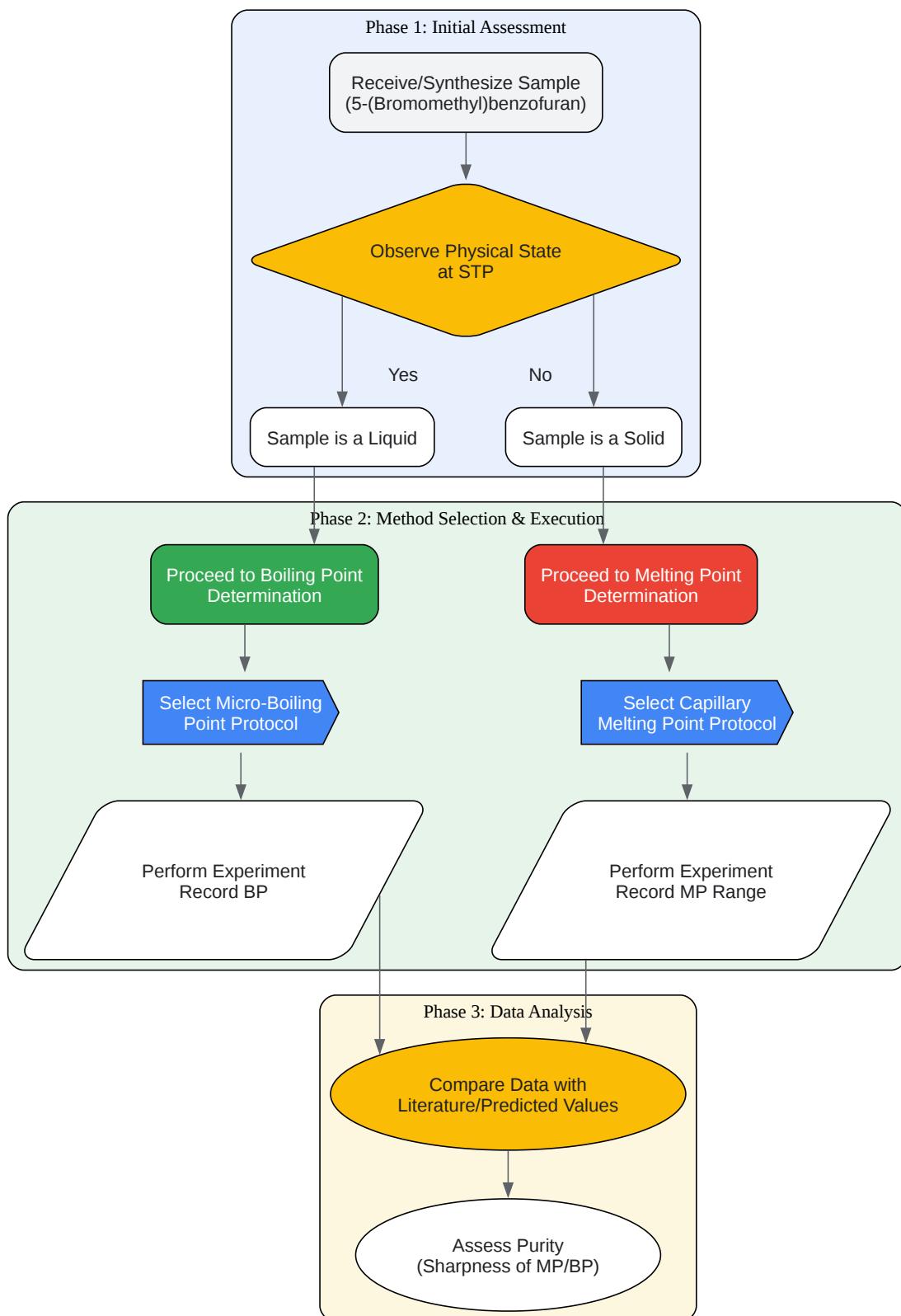
Protocol: Capillary Method using a Digital Melting Point Apparatus

- Sample Preparation:
 - Rationale: The sample must be completely dry and finely powdered to ensure uniform heat transfer and efficient packing. Moisture acts as an impurity, depressing the melting point.
 - Procedure: Place a small amount of the solid sample on a watch glass. If necessary, crush it into a fine powder using a spatula.
- Capillary Tube Packing:
 - Rationale: A densely packed sample of 2-3 mm height ensures a clear and observable melting process without excessive thermal lag.
 - Procedure: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a column of 2-3 mm is achieved.
- Apparatus Setup and Measurement:
 - Rationale: A rapid initial heating phase is used to find an approximate melting range, saving time. The subsequent slow, controlled ramp is critical for accuracy, allowing the sample and thermometer to remain in thermal equilibrium.
 - Procedure: a. Insert the packed capillary tube into the heating block of the melting point apparatus. b. Set a rapid heating ramp (e.g., 10-20°C/min) to determine an approximate melting point. c. Allow the apparatus to cool. d. Using a new sample, set the starting

temperature to at least 10°C below the approximate melting point found in the previous step. e. Set a slow ramp rate of 1-2°C/minute. f. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point range is T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.^[5] For research-scale quantities, a micro-boiling point determination is efficient and conserves valuable material.


Protocol: Micro-Boiling Point Determination (Thiele Tube or Digital Apparatus)

- Sample Preparation:
 - Rationale: This method is ideal for small sample volumes (less than 1 mL), which is common in drug discovery research.
 - Procedure: Add approximately 0.5 mL of **5-(Bromomethyl)benzofuran** to a small-diameter test tube (e.g., a 75x10 mm tube).
- Capillary Assembly:
 - Rationale: A sealed capillary tube is inverted into the liquid. The air trapped inside will expand upon heating, creating a stream of bubbles.
 - Procedure: Take a standard melting point capillary tube and seal the open end in a flame. Place this sealed capillary, open-end down, into the test tube containing the liquid sample.
- Apparatus Setup and Measurement:
 - Rationale: The boiling point is accurately measured as the liquid cools slightly. When the vapor pressure inside the capillary drops to just below the atmospheric pressure, the external pressure will force the liquid back into the capillary. This point represents true thermal equilibrium and is more accurate than observing the initial vigorous bubbling.^{[6][7]}
 - Procedure: a. Attach the test tube assembly to a thermometer, ensuring the sample is level with the thermometer bulb. b. Place the assembly into a heating bath (such as a

Thiele tube with mineral oil or a digital boiling point apparatus). c. Heat the sample gently. A slow, steady stream of bubbles will emerge from the inverted capillary as trapped air and then sample vapor escape. d. Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the temperature is at or slightly above the boiling point. e. Remove the heat source and allow the apparatus to cool slowly. f. Carefully observe the capillary. The moment the bubbling stops and the liquid begins to enter the capillary tube, record the temperature. This is the experimental boiling point.

Part 3: Workflow for Physicochemical Analysis

The logical flow for characterizing a novel or uncharacterized compound like **5-(Bromomethyl)benzofuran** follows a systematic path from initial observation to precise measurement.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the physical characterization of a chemical intermediate.

Conclusion

5-(Bromomethyl)benzofuran is a valuable synthetic intermediate whose utility is underpinned by its well-defined chemical nature. While predictive data provides a useful starting point, rigorous experimental determination of its physical properties, particularly the boiling point, is essential for ensuring purity, optimizing reaction conditions, and maintaining high standards of quality control in research and development. The protocols and logical framework presented in this guide offer a robust approach for scientists to confidently characterize this and other critical chemical reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Video: Boiling Points - Procedure [jove.com]
- To cite this document: BenchChem. [Physical properties of 5-(Bromomethyl)benzofuran (melting point, boiling point)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603608#physical-properties-of-5-bromomethyl-benzofuran-melting-point-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com